molecular formula C14H13NO4 B1613963 5-(3,4-Dimethoxyphenyl)nicotinic acid CAS No. 887973-42-4

5-(3,4-Dimethoxyphenyl)nicotinic acid

Cat. No.: B1613963
CAS No.: 887973-42-4
M. Wt: 259.26 g/mol
InChI Key: MKKNTDWMTBRGCD-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)nicotinic acid can be achieved through a multicomponent reaction involving the condensation of aryl aldehyde, ethyl acetoacetate, and ammonium acetate. This process constructs a dihydropyridine intermediate, which is then dehydrogenated to form the desired nicotinic acid derivative .

Industrial Production Methods

Industrial production methods for nicotinic acid derivatives often involve the use of commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine. These methods focus on optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted nicotinic acids, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)nicotinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nicotinic acid core with a 3,4-dimethoxyphenyl group makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-12-4-3-9(6-13(12)19-2)10-5-11(14(16)17)8-15-7-10/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKNTDWMTBRGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646973
Record name 5-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-42-4
Record name 5-(3,4-Dimethoxyphenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887973-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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